4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide
Overview
Description
4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide is a heterocyclic compound that contains nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides and peroxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides and peroxides, while substitution reactions can produce a variety of functionalized oxadiazoles .
Scientific Research Applications
4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential anticancer, antiviral, and antibacterial properties.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or proteins involved in disease progression, such as kinases or proteases . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide include other oxadiazoles such as:
- 1,2,4-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,3-Oxadiazole
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-5-3-2-4-6-7(5)8-11-9(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRATWQOBZWRTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=[N+](ON=C12)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395567 | |
Record name | 2,1,3-Benzoxadiazole, 4-methyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27808-46-4 | |
Record name | 2,1,3-Benzoxadiazole, 4-methyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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